molecular formula C12H17BrO3 B132577 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 172900-73-1

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No.: B132577
CAS No.: 172900-73-1
M. Wt: 289.16 g/mol
InChI Key: QPFGFFCEZXPGLD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C11H15BrO2. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a methoxypropoxy group attached to a benzene ring. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-2-(3-methoxypropoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chlorobenzene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of compounds where the bromine atom is replaced by groups such as hydroxyl (OH), amino (NH2), or alkyl groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy and methoxypropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGFFCEZXPGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468586
Record name 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-73-1
Record name 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

97 ml of trimethylbromosilane are added, with stirring at room temperature, to 113.1 g of 4-methoxy-3-(3-methoxypropyloxy)-benzyl alcohol in 1.31 litres of chloroform. After 10 minutes the solvent is evaporated off and the residue is immediately purified by means of FC (900 g of silica gel, eluant: ethyl acetate/hexane 1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:2)=0.34; m.p. 50°-51° C.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
113.1 g
Type
reactant
Reaction Step Two
Quantity
1.31 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trimethylsilyl bromide (97 ml) is added dropwise to a solution of 4-methoxy-3-(3-methoxypropoxy)-benzyl alcohol (111.1 g) in chloroform (1.31 liters), the reaction temperature being maintained at 10°-25° C. by cooling with ice. When the addition is complete, the mixture is stirred for a further 10 minutes at room temperature and concentrated under reduced pressure. The residue is purified by FC on silica gel (ethyl acetate/hexane 1:3) and after recrystallisation from hexane the title compound (144.5 g) is obtained in the form of a white crystalline solid: m.p. 50-51° C. Rf (ethyl acetate/hexane 1:2)=0.34.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
1.31 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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